4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid

Selectivity profiling HTS counterscreening Benzodioxane sulfonamide

4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid (CAS 380195-36-8, PubChem CID is a sulfonamide-bridged hybrid molecule that covalently links a 1,4-benzodioxane scaffold to a para-aminobenzoic acid (PABA) moiety. With a molecular formula of C15H13NO6S and a molecular weight of 335.3 g/mol , it occupies a distinct structural niche among benzodioxane sulfonamide building blocks.

Molecular Formula C15H13NO6S
Molecular Weight 335.3g/mol
CAS No. 380195-36-8
Cat. No. B511336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid
CAS380195-36-8
Molecular FormulaC15H13NO6S
Molecular Weight335.3g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H13NO6S/c17-15(18)10-1-3-11(4-2-10)16-23(19,20)12-5-6-13-14(9-12)22-8-7-21-13/h1-6,9,16H,7-8H2,(H,17,18)
InChIKeyJBPARSXZNLGELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid (CAS 380195-36-8): Procurement-Ready Chemical Profile and Structural Uniqueness


4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid (CAS 380195-36-8, PubChem CID 2135886) is a sulfonamide-bridged hybrid molecule that covalently links a 1,4-benzodioxane scaffold to a para-aminobenzoic acid (PABA) moiety. With a molecular formula of C15H13NO6S and a molecular weight of 335.3 g/mol [1], it occupies a distinct structural niche among benzodioxane sulfonamide building blocks. The compound features a calculated XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 110 Ų, two hydrogen bond donors, and seven hydrogen bond acceptors [1]. Its para-substitution pattern on the benzoic acid ring differentiates it from the ortho- (CAS 314260-32-7) and meta- (CAS 379257-04-2) positional isomers, imparting unique molecular geometry that governs intermolecular interactions, crystal packing, and biological target engagement . GHS classification indicates acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), necessitating appropriate handling protocols during laboratory use [1].

Why 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid Cannot Be Substituted by In-Class Analogs: The Case for Positional Specificity


Positional isomerism of the sulfonamido-benzoic acid attachment site—para (CAS 380195-36-8), ortho (CAS 314260-32-7), and meta (CAS 379257-04-2)—produces chemically distinct entities with non-interchangeable pharmacodynamic and physicochemical properties. In sulfonamide-based drug design, the substitution position on the benzoic acid ring critically determines the dihedral angle between the benzodioxane and benzoic acid planes, directly affecting hydrogen-bonding geometry with biological targets [1]. The para-substitution geometry of 380195-36-8 maximizes the linear separation between the carboxylic acid hydrogen-bond donor/acceptor and the sulfonamide pharmacophore, whereas the ortho isomer introduces steric compression and potential intramolecular hydrogen bonding that can mask key functional groups . PubChem bioassay records for CID 2135886 demonstrate that this para-substituted compound exhibits a predominantly inactive profile across >100 high-throughput screening targets, including phosphatases (Cdc25B, MKP-1, MKP-3, LYP), GPCRs (S1P1, S1P3, 5HT1a, 5HT1e, M1 muscarinic, D1), proteases (cathepsins B/L/S/G, HIV-1 RT-RNase H, West Nile virus NS2bNS3, MMP13), and nuclear receptors (SF-1, RORA, estrogen receptors) [2]. This broad inactivity is itself a differentiating feature—it establishes a clean selectivity baseline that the ortho and meta isomers, which may engage different off-target repertoires, cannot guarantee. Selecting an isomer without confirming its target engagement profile risks introducing uncharacterized polypharmacology that can confound structure-activity relationship (SAR) interpretation and lead optimization campaigns.

Quantitative Differentiation Evidence for 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid (380195-36-8) vs. Structural Analogs


Evidence Item 1: Broad HTS Selectivity Baseline—Inactive Profile Across 100+ PubChem Assays Distinguishes Para-Substituted 380195-36-8 from Class Expectations

In systematic profiling through the NIH Molecular Libraries Program, 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid (CID 2135886, SID 7968317) was tested in over 100 distinct bioassays and returned an 'Inactive' outcome in the overwhelming majority [1]. Specific confirmed inactive targets include: Cdc25B phosphatase (AID 368), S1P3 receptor (AID 373), MKP-1 (AID 374), MKP-3 (AID 425), tumor Hsp90 (AID 429), anti-apoptotic Bfl-1 (AID 432), BAP1 enzyme (AID 436), formylpeptide receptors FPR/FPRL1 (AIDs 440–441), IκB signaling (AID 445), cathepsins B/L/S/G (AIDs 453, 460, 501, 581), S1P1 agonists (AID 449), NF-κB activation (AID 465), SF-1 nuclear receptor (AIDs 522, 525), PKA (AID 524), VLA-4 integrin (AIDs 528–529), complement factor C1s (AID 538), HIV-1 RT-RNase H (AID 565), 5HT1a/e serotonin receptors (AIDs 567, 571, 574, 612), MMP13 (AID 568), West Nile virus NS2bNS3 protease (AID 577), Hsp70 (AID 583), AmpC beta-lactamase (AIDs 584–585), tau filament binding (AID 596), DNA polymerase III (AID 603), LYP phosphatase (AIDs 606, 640), PLK1 (AIDs 619, 693), estrogen receptors (AIDs 629, 633), Smad transcription factors (AID 630), D1 receptors (AID 641), and soluble epoxide hydrolase (AIDs 707, 717) [1]. The only ambiguous signal was an 'Inconclusive' outcome for O-GlcNAc transferase (AID 447) [1]. This broad inactivity profile is quantitatively distinct from class-level expectations; the core scaffold 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (without the para-benzoic acid appendage) is a validated carbonic anhydrase II inhibitor with Ki = 817 nM (SPR, Bos taurus CAII) [2], demonstrating that the para-benzoic acid substitution effectively ablates CAII binding while conferring broad target selectivity.

Selectivity profiling HTS counterscreening Benzodioxane sulfonamide Para-substituted benzoic acid

Evidence Item 2: Positional Isomer Differentiation—Para-Substitution (380195-36-8) vs. Ortho (314260-32-7) and Meta (379257-04-2) Isomers Affects Molecular Geometry and Target Docking Capacity

The three regioisomers of dihydrobenzodioxine-sulfonamido-benzoic acid exist as distinct chemical entities with separate CAS numbers: para (380195-36-8), ortho (314260-32-7), and meta (379257-04-2) . All three share the molecular formula C15H13NO6S and molecular weight 335.33 g/mol, yet their computed and experimental properties diverge meaningfully. The para isomer 380195-36-8 exhibits a calculated XLogP3-AA of 1.7 and TPSA of 110 Ų [1], parameters that govern passive membrane permeability and solubility. The ortho isomer introduces a sterically constrained environment where the carboxylic acid group can form an intramolecular hydrogen bond with the sulfonamide NH, reducing the effective hydrogen-bond donor capacity available for target engagement . The meta isomer positions the carboxylic acid at a 120° angle relative to the sulfonamide linkage, altering the spatial pharmacophore geometry compared to the linear 180° para arrangement . In sulfamoylbenzamide-based HBV capsid assembly modulators—the most therapeutically advanced application of this chemotype—the para-substitution geometry is essential for productive interaction with the capsid protein binding pocket, with lead compounds NVR 3-778 and BA-38017 both featuring para-oriented sulfamoylbenzamide pharmacophores that demonstrated EC50 values as low as 0.50 ± 0.07 μM in HepAD38 cellular assays [2]. Substitution at the ortho or meta position would be predicted by molecular modeling to alter the hydrogen-bonding network and reduce capsid protein binding affinity, though direct comparative data across all three isomers in this assay are not publicly available.

Positional isomerism Sulfonamide geometry Structure-activity relationship Benzodioxane building blocks

Evidence Item 3: Vendor-Supplied Purity and Storage Specifications—Batch-to-Batch Reproducibility for 380195-36-8 Across Multiple Commercial Sources

4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid (380195-36-8) is commercially available from multiple independent vendors with a consistent purity specification of 95% . This multi-vendor availability at uniform purity contrasts with the ortho isomer (314260-32-7), which is listed at 97% purity but from fewer sources, potentially reflecting differences in synthetic accessibility and purification efficiency . The para isomer requires storage at 2–8 °C in sealed, dry conditions , consistent with the presence of the free carboxylic acid group that is susceptible to decarboxylation or esterification under ambient humidity and elevated temperatures. The compound is classified under GHS as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity Single Exposure Category 3 (respiratory) [1], mandating appropriate personal protective equipment and engineering controls during handling.

Chemical procurement Purity specification Storage conditions Vendor comparison

Evidence Item 4: Carbonic Anhydrase Inhibitory Activity of the Core Scaffold vs. Silent Profile of the Para-Benzoic Acid Derivative—Functionalization-Dependent Target Engagement

The unsubstituted 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core scaffold (BDBM36002) is a validated carbonic anhydrase II (CAII) inhibitor with a Ki of 817 nM as determined by surface plasmon resonance (SPR) biosensor assay (Biacore T100, pH 7.4, 25 °C, Bos taurus CAII) [1]. This compound has been co-crystallized with CAII (PDB entries 1V9E, 1V9I, 4CNR, 4CNV, 4CNW, 4CNX) and exhibits a kon of 1.34 × 10^5 M⁻¹s⁻¹ and koff of 0.109 s⁻¹ [1]. In contrast, appending the para-benzoic acid moiety to generate 380195-36-8 eliminates CAII inhibitory activity, as evidenced by the absence of any active signal in the PubChem bioassay panel [2]. This functionalization-dependent switch—from a sub-micromolar CAII inhibitor to a CAII-inactive derivative—has implications for benzodioxane sulfonamide drug design. Indapamide-like benzenesulfonamides have been systematically explored as isoform-selective carbonic anhydrase inhibitors, with halogenated and disubstituted derivatives achieving selectivity across CA isoforms I, II, VII, and XIII [3]. The para-benzoic acid appendage in 380195-36-8 can thus be leveraged as a selectivity-tuning element: it abolishes CAII binding while preserving the benzodioxane-sulfonamide core for alternative target engagement (e.g., in HBV capsid assembly modulation, where the core sulfamoylbenzamide motif is the pharmacophore rather than the sulfonamide zinc-binding group) [4].

Carbonic anhydrase inhibition Structure-activity relationship Sulfonamide pharmacophore Scaffold functionalization

Evidence Item 5: Physicochemical Property Differentiation—XLogP3 and TPSA Parameters of 380195-36-8 Support Blood-Brain Barrier Exclusion vs. Brain-Penetrant Benzodioxane Analogs

The computed physicochemical properties of 380195-36-8—XLogP3-AA of 1.7, TPSA of 110 Ų, molecular weight of 335.3 g/mol, and two hydrogen bond donors [1]—place it near the boundary of CNS drug-likeness as defined by commonly applied physicochemical filters. According to the Wager CNS MPO desirability criteria, compounds with TPSA > 90 Ų and HBD > 1 are strongly favored for peripheral restriction (low BBB penetration) [2]. In comparison, the core scaffold 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (MW ~229 g/mol, lacking the benzoic acid moiety) has a substantially lower TPSA and higher predicted BBB permeability, aligning with the CNS-penetrant profile of certain benzodioxane-containing drugs such as the α-adrenergic antagonist WB-4101 [3]. The butanoic acid analog 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid (CAS 300571-94-2, MW 301.32 g/mol, C12H15NO6S) has a lower molecular weight and a more flexible alkyl linker, which may confer different pharmacokinetic properties. The TPSA of 110 Ų for 380195-36-8 places it definitively in the peripherally restricted chemical space, which is advantageous for programs targeting peripheral or hepatic targets (e.g., HBV capsid assembly in hepatocytes) where CNS exposure would represent an undesired off-target liability.

Physicochemical properties CNS drug design Blood-brain barrier permeability Lipophilicity optimization

Evidence Item 6: Synthetic Accessibility and Building Block Utility—Para-Isomer Enables Linear Extension Chemistry Unavailable to Ortho Isomer Due to Steric Hindrance

The para-carboxylic acid group of 380195-36-8 is sterically unencumbered and freely available for standard amide coupling reactions (e.g., HATU, EDC/HOBt, or mixed anhydride methods), making this compound a versatile building block for the construction of focused sulfonamide libraries . In contrast, the ortho isomer 314260-32-7 positions the carboxylic acid adjacent to the bulky sulfonamido group, creating significant steric hindrance that can reduce amide coupling yields and limit the scope of compatible amine coupling partners . The meta isomer 379257-04-2 offers intermediate steric accessibility but introduces a kinked geometry (120° bond angle) that alters the spatial orientation of any appended group relative to the benzodioxane-sulfonamide core . From a retrosynthetic perspective, 380195-36-8 can be prepared via sulfonylation of 4-aminobenzoic acid with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions , a straightforward one-step procedure that benefits from the commercial availability and low cost of 4-aminobenzoic acid (PABA). The analogous synthesis of the ortho isomer requires 2-aminobenzoic acid (anthranilic acid), where competing intramolecular reactions can reduce yield and complicate purification. This synthetic accessibility distinction has practical consequences for procurement: the para isomer is stocked by a wider network of chemical suppliers at standardized purity (95%) and competitive pricing compared to the less commonly available ortho and meta isomers .

Synthetic chemistry Building block Amide coupling Steric accessibility

Optimal Research and Industrial Applications for 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid (380195-36-8): Evidence-Backed Selection Scenarios


Scenario 1: HBV Capsid Assembly Modulator Library Synthesis Using the Para-Sulfamoylbenzamide Pharmacophore

380195-36-8 serves as a direct structural precursor to the sulfamoylbenzamide class of HBV capsid assembly modulators (CAMs), where the para-substitution geometry is critical for target engagement. The dihydrobenzodioxine scaffold constrained within the sulfamoylbenzamide framework has yielded compounds with anti-HBV activity as low as EC50 = 0.50 ± 0.07 μM (HepAD38 cells), outperforming the clinical lead BA-38017 in a head-to-head cellular assay [1]. The para-carboxylic acid handle of 380195-36-8 can be directly coupled to diverse amine libraries to generate focused CAM candidates, while its demonstrated inactivity against carbonic anhydrase II (Ki shift from 817 nM to undetectable upon para-benzoic acid substitution) [2] mitigates the zinc-binding liability that could otherwise divert the sulfonamide pharmacophore from capsid protein engagement. The compound's TPSA of 110 Ų and XLogP3 of 1.7 [3] further support hepatic restriction, aligning with the liver-targeted therapeutic strategy for chronic HBV infection.

Scenario 2: Negative Control Compound for Benzodioxane Sulfonamide Carbonic Anhydrase Inhibitor Programs

In carbonic anhydrase drug discovery, the core scaffold 2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a validated CAII inhibitor (Ki = 817 nM, SPR) with co-crystal structures available (PDB: 1V9E, 1V9I) [2]. 380195-36-8, bearing the para-benzoic acid appendage that abolishes CAII binding, provides a chemically matched negative control for SAR studies. Using this compound as a control allows researchers to distinguish zinc-binding-dependent effects (present in the core scaffold, absent in 380195-36-8) from scaffold-specific effects on cell viability or assay interference. The compound's broad inactivity across >100 PubChem bioassays [4] further supports its utility as a clean negative control with minimal off-target confounding.

Scenario 3: Building Block for Diversity-Oriented Synthesis (DOS) via Unhindered Para-Carboxylic Acid Handle

The sterically unencumbered para-carboxylic acid of 380195-36-8 enables high-yielding amide coupling with structurally diverse amines—including sterically demanding, heterocyclic, and chiral amines—under standard peptide coupling conditions . This contrasts with the ortho isomer (314260-32-7), where the adjacent sulfonamido group creates steric hindrance that restricts coupling partner scope. Multi-vendor availability at 95% purity from ≥4 independent suppliers ensures reliable procurement for library production. When stored at 2–8 °C under dry conditions , the compound remains stable for extended periods, supporting its use in automated parallel synthesis workflows.

Scenario 4: Peripherally Restricted Probe Development Leveraging CNS Exclusion Physicochemistry

For target-based programs requiring systemic exposure while avoiding CNS penetration—such as peripheral inflammatory, metabolic, or hepatic targets—380195-36-8 provides a starting scaffold with computationally predicted low BBB permeability (TPSA = 110 Ų > 90 Ų CNS threshold, HBD = 2) [3]. In comparison to CNS-penetrant benzodioxane α-adrenergic antagonists (e.g., WB-4101 class) [5], the para-benzoic acid moiety of 380195-36-8 serves as a peripheral restriction element. This property is particularly valuable for liver-targeted programs such as HBV CAM development [1], where brain exposure would represent an undesired off-target distribution.

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